An In-depth Technical Guide to 3-(4-Bromobenzamido)thiophene-2-carboxylic acid: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-(4-Bromobenzamido)thiophene-2-carboxylic acid: Structure, Properties, and Potential Applications
Introduction: The Therapeutic Potential of Thiophene Scaffolds
The thiophene ring is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging in a wide array of biological interactions. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4][5] This guide focuses on a specific derivative, 3-(4-Bromobenzamido)thiophene-2-carboxylic acid, providing a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its potential in the realm of drug discovery. The strategic incorporation of a bromobenzamido moiety onto the thiophene-2-carboxylic acid core presents an intriguing prospect for novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any potential drug candidate is a thorough characterization of its molecular structure and physical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Molecular Identity
The chemical identity of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid is unequivocally defined by its structural formula and nomenclature.
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IUPAC Name: 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylic acid[6]
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Molecular Formula: C₁₂H₈BrNO₃S[6]
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Canonical SMILES: C1=CC(=CC=C1C(=O)NC2=C(C(=O)O)SC=C2)Br[6]
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InChI Key: ZYSJJWWEKZMADT-UHFFFAOYSA-N[6]
Caption: Chemical structure of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid.
Physicochemical Data
While experimental data for this specific molecule is not widely published, we can predict certain properties based on its structure and data from analogous compounds.
| Property | Value/Prediction | Source/Basis |
| Molecular Weight | 326.17 g/mol | Calculated from Molecular Formula |
| Monoisotopic Mass | 324.94083 Da | PubChem[6] |
| Melting Point | Predicted: >200 °C | Based on the high melting point of similar structures like 3-bromothiophene-2-carboxylic acid (197-201 °C) and the presence of amide and carboxylic acid groups promoting strong intermolecular hydrogen bonding.[7][8] |
| Boiling Point | Predicted: Decomposes before boiling | Carboxylic acids with high molecular weights and strong intermolecular forces often decompose at high temperatures. |
| Solubility | Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The carboxylic acid moiety imparts some water solubility, but the larger hydrophobic aromatic rings limit it. Carboxylic acids are generally soluble in organic solvents. |
| XlogP | 3.5 | PubChem (Predicted)[6] |
Synthesis and Characterization
A robust and reproducible synthetic route is paramount for the further investigation of any compound of interest. The synthesis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid can be logically approached through a multi-step process starting from readily available precursors.
Proposed Synthetic Pathway
The proposed synthesis involves three key stages:
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Gewald Synthesis of a 3-aminothiophene-2-carboxylic acid ester.
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Acylation of the amino group with 4-bromobenzoyl chloride.
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Hydrolysis of the ester to the final carboxylic acid.
Caption: Proposed synthetic workflow for 3-(4-Bromobenzamido)thiophene-2-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-aminothiophene-2-carboxylate (Gewald Reaction)
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[9]
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To a stirred solution of ethyl cyanoacetate (1 eq.) and an appropriate aldehyde or ketone (1 eq.) in ethanol, add elemental sulfur (1.1 eq.).
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Add a catalytic amount of a base, such as morpholine or diethylamine (0.1-0.2 eq.).
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Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure ethyl 3-aminothiophene-2-carboxylate.
Causality: The base catalyzes the initial Knoevenagel condensation between the active methylene compound (ethyl cyanoacetate) and the carbonyl compound. The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the thiophene ring.
Step 2: Synthesis of Ethyl 3-(4-bromobenzamido)thiophene-2-carboxylate
This step involves the acylation of the amino group of the thiophene intermediate.
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Dissolve ethyl 3-aminothiophene-2-carboxylate (1 eq.) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine.
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Cool the solution to 0 °C in an ice bath.
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Add 4-bromobenzoyl chloride (1.1 eq.) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC. Upon completion, quench the reaction with water.
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If using dichloromethane, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated ester.
Causality: The lone pair of electrons on the amino group of the thiophene derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. The base is required to neutralize the HCl generated during the reaction.
Step 3: Synthesis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid (Ester Hydrolysis)
The final step is the hydrolysis of the ester to the carboxylic acid.
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Dissolve the ethyl 3-(4-bromobenzamido)thiophene-2-carboxylate (1 eq.) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2-3 eq.).
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Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
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After cooling to room temperature, remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute hydrochloric acid.
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Collect the resulting precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.
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The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl group. The subsequent elimination of ethoxide, followed by an acid-base reaction, leads to the formation of the carboxylate salt. Acidification then protonates the carboxylate to yield the final carboxylic acid.[10]
Spectroscopic Characterization (Predicted)
The structure of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid can be confirmed by a combination of spectroscopic techniques. Based on the known chemical shifts and absorption frequencies of its constituent functional groups, the following spectral data are anticipated:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the thiophene ring.
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Benzene Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Amide Proton (N-H): A broad singlet at a downfield chemical shift (δ 9.0-11.0 ppm).
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Carboxylic Acid Proton (O-H): A very broad singlet at a significantly downfield chemical shift (δ 11.0-13.0 ppm).[11]
-
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbons: Two distinct signals in the downfield region (δ 160-180 ppm) corresponding to the amide and carboxylic acid carbonyl carbons.[12]
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Aromatic and Thiophene Carbons: Multiple signals in the δ 110-150 ppm range. The carbon attached to the bromine atom will show a characteristic chemical shift.
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The quaternary carbons of the thiophene and benzene rings will also be observable.
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IR (Infrared) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500-3300 cm⁻¹.
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N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid and Amide): Two strong, distinct absorption bands in the region of 1650-1750 cm⁻¹. The carboxylic acid carbonyl will likely appear at a higher wavenumber than the amide carbonyl.
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C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
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-
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak [M]⁺ and/or protonated molecule [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted m/z for [M+H]⁺ is 325.94811.[6]
-
Common fragmentation patterns would include the loss of COOH, Br, and cleavage of the amide bond.
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Potential Applications in Drug Development
The structural features of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid suggest several promising avenues for its investigation as a therapeutic agent.
Rationale for Potential Biological Activity
Caption: Key structural features and their potential contributions to biological activity.
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Antimicrobial Activity: Thiophene-containing compounds are well-documented for their antibacterial and antifungal properties.[9][13] The presence of the bromophenyl group may enhance this activity, as halogenated organic compounds often exhibit potent antimicrobial effects.[14] The amide linkage also contributes to the overall pharmacophore, potentially interacting with bacterial or fungal enzymes.
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Anticancer Activity: Numerous thiophene derivatives have been investigated as anticancer agents, targeting various signaling pathways involved in cancer progression.[5] The 4-bromobenzamido moiety could facilitate interactions with specific protein targets through hydrophobic and halogen bonding interactions.
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Anti-inflammatory Activity: Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring in their structure. The carboxylic acid group is a common feature in many NSAIDs, involved in binding to cyclooxygenase (COX) enzymes. Therefore, 3-(4-Bromobenzamido)thiophene-2-carboxylic acid warrants investigation for its potential anti-inflammatory properties.
Conclusion and Future Directions
3-(4-Bromobenzamido)thiophene-2-carboxylic acid is a molecule of significant interest at the intersection of synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a detailed and logical synthetic protocol, and a strong rationale for its potential applications in drug development. While experimental data on this specific compound is limited, the foundational knowledge of its constituent moieties provides a solid basis for future research. The next steps should involve the synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities, starting with antimicrobial, anticancer, and anti-inflammatory screening, will be crucial in elucidating its therapeutic potential. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents based on this promising thiophene scaffold.
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